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Compound of Interest

Compound Name: 2-Bromo-4-iodo-1-methylbenzene

Cat. No.: B1287619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-4-iodo-1-methylbenzene, a

halogenated aromatic compound with significant potential as a versatile building block in

organic synthesis. This document covers its nomenclature, physicochemical properties,

detailed experimental protocols for its synthesis and characterization, and its applications in

research and development.

Nomenclature and Identification
2-Bromo-4-iodo-1-methylbenzene is a disubstituted toluene derivative. A comprehensive list

of its alternative names, synonyms, and identifiers is provided below to facilitate its

unambiguous identification in literature and chemical databases.
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Type Identifier

IUPAC Name 2-Bromo-4-iodo-1-methylbenzene

Synonyms

2-Bromo-4-iodotoluene, 1-Bromo-5-iodo-2-

methylbenzene, Benzene, 2-bromo-4-iodo-1-

methyl-

CAS Number 26670-89-3

PubChem CID 21560038

EC Number 860-604-2

InChI
InChI=1S/C7H6BrI/c1-5-2-3-6(9)4-7(5)8/h2-

4H,1H3

InChIKey ANRAKTDEUFLKDO-UHFFFAOYSA-N

SMILES CC1=C(C=C(C=C1)I)Br

Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and predicted spectroscopic

properties of 2-Bromo-4-iodo-1-methylbenzene. This data is essential for its handling,

characterization, and use in chemical reactions.

Physical and Chemical Properties
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Property Value Source

Molecular Formula C₇H₆BrI PubChem[1]

Molecular Weight 296.93 g/mol PubChem[1]

Appearance Brown liquid Patent[2]

Storage Temperature
2-8°C, Keep in dark place,

Sealed in dry
Sigma-Aldrich[3]

Purity 98% Sigma-Aldrich[3]

XLogP3 3.6 PubChem[1]

Topological Polar Surface Area 0 Å² PubChem[1]

Predicted Spectroscopic Data
Due to the limited availability of experimentally derived spectra in public domains, the following

data is based on computational predictions and is intended to aid in the preliminary

identification of the compound.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.55 d 1H Aromatic H

7.33 dd 1H Aromatic H

7.22 d 1H Aromatic H

2.3 s 3H Methyl H

Predicted ¹³C NMR Data (in CDCl₃)
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Chemical Shift (δ, ppm)

140.2

139.4

136.2

133.9

124.7

92.3

22.6

Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Functional Group Assignment

3100-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (methyl)

1600-1450 C=C stretch (aromatic)

1200-1000 C-Br stretch

600-500 C-I stretch

Experimental Protocols
Synthesis of 2-Bromo-4-iodo-1-methylbenzene
The following protocol is adapted from a patented synthetic route and describes the

preparation of 2-Bromo-4-iodotoluene from 2-methyl-4-iodoaniline via a Sandmeyer-type

reaction.[2]

Step 1: Diazotization of 2-methyl-4-iodoaniline

To 1.0 equivalent of 2-methyl-4-iodoaniline, add sulfuric acid.
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Stir the mixture and cool it to a temperature between 10-15°C.

Slowly add a solution of nitrous acid dropwise to the cooled mixture.

Allow the reaction to proceed for 1 hour to form the diazonium salt solution.

Step 2: Bromination (Sandmeyer Reaction)

In a separate reaction vessel, take 0.55 equivalents of cuprous bromide and add 45%

hydrobromic acid.

Stir the mixture and heat it to a temperature range of 85-90°C.

To this heated mixture, add the previously prepared diazonium salt solution dropwise.

Maintain the reaction at this temperature until completion, which can be monitored by Thin

Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Extract the product with toluene (3 x 50 ml).

Wash the combined organic phases with a sodium bicarbonate solution and then with water

until neutral.

Dry the organic phase over an appropriate amount of anhydrous sodium sulfate.

Concentrate the solution under reduced pressure to obtain the crude product.

The resulting brown liquid is 2-bromo-4-iodotoluene, with a reported yield of 83.5%.[2]

Spectroscopic Characterization
The following are generalized protocols for acquiring spectroscopic data for the

characterization of 2-Bromo-4-iodo-1-methylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean and dry NMR tube.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise

ratio.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Employ a proton-decoupled pulse sequence.

Acquire the spectrum with a sufficient number of scans.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

Dissolve a small amount of the liquid sample in a volatile solvent like dichloromethane.

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Acquisition:

Place the salt plate in the sample holder of an FT-IR spectrometer.

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
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Mass Spectrometry (MS)

Sample Introduction: Introduce a small, diluted sample of the compound into the mass

spectrometer. For a liquid sample, direct infusion or injection via a gas chromatograph (GC-

MS) is suitable.

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common

method for such organic molecules and will likely produce characteristic fragmentation

patterns.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer.

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for 2-Bromo-4-iodo-1-methylbenzene
as described in the experimental protocol.

Starting Material
Step 1: Diazotization

Intermediate
Step 2: Sandmeyer Reaction Final Product

2-methyl-4-iodoaniline Diazotization
(H₂SO₄, NaNO₂)

Reacts with Aryl Diazonium SaltForms Bromination
(CuBr, HBr)

Reacts with 2-Bromo-4-iodo-1-methylbenzeneYields

Click to download full resolution via product page

Caption: Synthetic pathway for 2-Bromo-4-iodo-1-methylbenzene.

Spectroscopic Analysis Workflow
This diagram outlines a logical workflow for the spectroscopic characterization of a synthesized

organic compound like 2-Bromo-4-iodo-1-methylbenzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1287619?utm_src=pdf-body
https://www.benchchem.com/product/b1287619?utm_src=pdf-body-img
https://www.benchchem.com/product/b1287619?utm_src=pdf-body
https://www.benchchem.com/product/b1287619?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis

Synthesized Product
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(e.g., Column Chromatography)

Pure Compound
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(¹H, ¹³C) IR Spectroscopy Mass Spectrometry
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Final Report and Data Archiving

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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